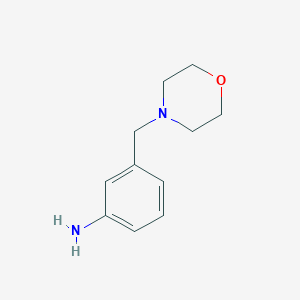

3-(Morpholin-4-ylmethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHKTIKNEDOMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360268 | |

| Record name | 3-(morpholin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-48-7 | |

| Record name | 3-(morpholin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(MORPHOLIN-4-YLMETHYL)ANLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)aniline (CAS Number: 123207-48-7), a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, safety and handling guidelines, and its role as a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for oncological and neurological applications. While specific, publicly documented, detailed experimental protocols for its synthesis and direct involvement in signaling pathways are limited, this guide consolidates available data to support its application in research and development.

Core Chemical and Physical Properties

This compound is a substituted aniline featuring a morpholine moiety attached via a methylene bridge. This structure imparts favorable properties for its use as a scaffold in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 123207-48-7 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][2] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | Nc1cccc(CN2CCOCC2)c1 | [1] |

| InChI Key | IHHKTIKNEDOMIK-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

While specific, detailed step-by-step protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach involves the reaction of aniline with 4-methylmorpholine.[2] The aniline nitrogen provides a nucleophilic center for further functionalization, making it a valuable starting material for creating diverse chemical libraries. The morpholine ring enhances the solubility and bioavailability of derivative compounds, a desirable trait in drug discovery.[3]

A plausible synthetic workflow for utilizing this intermediate is outlined below. This workflow represents a general approach for the synthesis of kinase inhibitors, a common application for morpholine-containing scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates.[4] Derivatives of this compound are of particular interest in the development of kinase inhibitors.

Kinase Inhibition and Signaling Pathways

While direct studies on this compound are not widely available, structurally related morpholine-containing compounds are known to target key signaling pathways implicated in cancer and other proliferative diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5] The compound LY294002, a morpholine-containing molecule, is a well-known inhibitor of PI3K.[6] It is plausible that derivatives of this compound could be designed to target similar ATP-binding sites within various kinases.

The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors developed from scaffolds like pyridinyl-aniline.[7]

Safety and Handling

This compound is classified as an acute toxicant if swallowed.[1] It may also cause irritation to the eyes, skin, and respiratory system.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles.

-

Skin Protection: Chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its structural features, combining a reactive aniline moiety with a solubilizing morpholine group, make it an attractive starting material for creating libraries of compounds for high-throughput screening. While detailed experimental and biological data for this specific compound are not widely published, its potential, inferred from the broader class of morpholine-containing kinase inhibitors, is significant. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Properties and Synthetic Insights

For researchers, scientists, and professionals in drug development, 3-(Morpholin-4-ylmethyl)aniline is a valuable chemical intermediate. Its unique structure, combining a reactive aniline moiety with a morpholine ring, makes it a versatile building block in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth look at its core physicochemical properties and outlines a common synthetic approach.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Solid |

| InChI Key | IHHKTIKNEDOMIK-UHFFFAOYSA-N |

| SMILES | Nc1cccc(CN2CCOCC2)c1 |

Synthetic Pathway Overview

The synthesis of substituted anilines often involves the reduction of a corresponding nitro compound, a reliable and high-yielding transformation. The following diagram illustrates a generalized workflow for the preparation of a morpholinoaniline derivative, a common strategy that can be adapted for the synthesis of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a morpholinoaniline derivative via the reduction of its nitro precursor. This method is widely applicable and can be adapted for the specific synthesis of this compound from a suitable starting material.

Synthesis of 4-Morpholinoaniline via Catalytic Hydrogenation

This procedure outlines the reduction of 4-(4-nitrophenyl)morpholine to 4-morpholinoaniline and serves as a model for similar transformations.

Materials:

-

4-(4-nitrophenyl)morpholine

-

Methanol

-

2M Ammoniacal Methanol

-

5% Palladium on Carbon (Pd/C) catalyst

-

Water

-

Paar hydrogenation apparatus

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

-

Recrystallization solvents (e.g., Ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend 4-(4-nitrophenyl)morpholine in methanol and a methanolic solution of 2M ammonia.

-

Catalyst Addition: Carefully add a catalytic amount of 5% palladium on carbon to the suspension, followed by a small amount of water.

-

Hydrogenation: Place the reaction vessel in a Paar hydrogenation unit. Pressurize the system with hydrogen gas (typically to around 50 psi) and agitate the mixture for approximately 1 hour. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the palladium catalyst by filtration through a pad of Celite or a suitable filter medium.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the final product.

This protocol provides a foundational method for obtaining morpholinoaniline compounds. For the specific synthesis of this compound, the starting material would be 4-((3-nitrophenyl)methyl)morpholine. Researchers should always conduct a thorough literature search for the most up-to-date and specific procedures, and perform appropriate safety assessments before commencing any chemical synthesis.

An In-depth Technical Guide to the Solubility and Reactivity of 3-(Morpholin-4-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholin-4-ylmethyl)aniline is a versatile bifunctional molecule incorporating a primary aromatic amine and a tertiary aliphatic amine within a morpholine moiety. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its application spans the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the synthesis of dyes and specialty polymers.[2] This guide provides a comprehensive overview of the solubility and reactivity of this compound, complete with experimental protocols and graphical representations of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Appearance | Yellow crystalline powder / Solid | [2] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 324.7 ± 27.0 °C at 760 mmHg | |

| Density | 1.136 g/cm³ | [1] |

| CAS Number | 123207-48-7 | [2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both hydrophobic (the benzene ring) and hydrophilic (the amino and morpholine groups) components. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents.[3]

Qualitative Solubility:

This compound exhibits good solubility in many organic solvents.[1] Due to the basic nature of the amine groups, its solubility is significantly enhanced in acidic aqueous solutions through the formation of water-soluble ammonium salts.[4][5][6] A qualitative summary of its expected solubility is provided in Table 2.

| Solvent | Expected Solubility | Rationale | Reference |

| Water | Slightly soluble to insoluble | The hydrophobic benzene ring limits solubility in water.[6][7] | |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine groups are protonated to form soluble ammonium salts.[4][5] | |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding.[1] | |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent.[1] | |

| Acetone | Soluble | A polar aprotic solvent.[6] | |

| Chloroform | Soluble | A common organic solvent.[6] |

Reactivity and Chemical Transformations

As a primary aromatic amine, this compound undergoes a variety of chemical reactions typical for this functional group. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the aniline ring is activated towards electrophilic substitution.

General Reactivity Workflow

The following diagram illustrates the general reactivity of an aromatic amine like this compound.

Caption: General reactivity pathways of this compound.

Key Reactions:

-

Salt Formation: As a base, this compound reacts with acids to form the corresponding ammonium salts. This reaction is fundamental to its increased solubility in acidic media.[4]

-

Amide Synthesis (Acylation): The primary amine group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amides. This is a common derivatization strategy in medicinal chemistry.[8][9]

-

Diazotization and Azo Coupling: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form diazonium salts.[10][11] These diazonium salts are versatile intermediates that can undergo coupling reactions with activated aromatic compounds (like phenols or other anilines) to produce intensely colored azo dyes.[10][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and reactivity of this compound.

Experimental Workflow for Synthesis and Characterization of an Amide Derivative

The following diagram outlines a typical workflow for the synthesis and characterization of an amide derivative of this compound.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemhaven.org [chemhaven.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Qualitative test for amines | Filo [askfilo.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. embibe.com [embibe.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. byjus.com [byjus.com]

The Multifaceted Biological Activities of Morpholine-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, contribute to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities of morpholine-containing compounds, with a focus on their anticancer, antibacterial, and antifungal properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[1][2] A number of these compounds exert their effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected morpholine-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2-morpholino-4-anilinoquinoline derivatives | [4] | ||

| 3c: N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | HepG2 (Liver) | 11.42 | [4] |

| 3d: 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine | HepG2 (Liver) | 8.50 | [4] |

| 3e | HepG2 (Liver) | 12.76 | [4] |

| Morpholine substituted quinazoline derivatives | |||

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | |

| MCF-7 (Breast) | 6.44 ± 0.29 | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | |

| MCF-7 (Breast) | 3.15 ± 0.23 | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | ||

| Morpholine-Substituted Tetrahydroquinoline Derivatives | [5] | ||

| 10d | A549 (Lung) | 0.062 ± 0.01 | [5] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [5] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] | |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [5] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |

| Substituted Morpholine Derivatives | [6] | ||

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [6] |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [6] |

| Morpholine appended 1,2,3‐Triazole Analogues | [7] | ||

| 6e | MCF-7 (Breast) | 14.95 | [7] |

| 6f | MCF-7 (Breast) | 13.26 | [7] |

| 6g | MCF-7 (Breast) | 15.03 | [7] |

| 6i | MCF-7 (Breast) | 3.42 ± 0.11 | [7] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant number of anticancer morpholine derivatives target the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a common event in many human cancers. Morpholine-containing compounds can inhibit different nodes of this pathway, leading to the suppression of tumor growth.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Antibacterial Activity of Morpholine Derivatives

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. Morpholine-containing compounds have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | [2] | ||

| 20 | E. coli | 12.5 | [2] |

| 21 | P. aeruginosa | 6.25 | [2] |

| 23 | B. subtilis | 6.25 | [2] |

| 24 | V. cholerae | 6.25 | [2] |

| 24 | P. aeruginosa | 6.25 | [2] |

| 26 | S. aureus | 6.25 | [2] |

| 26 | B. subtilis | 6.25 | [2] |

| 27 | B. subtilis | 6.25 | [2] |

| 27 | E. coli | 6.25 | [2] |

| 28 | Various strains | 6.25 | [2] |

| Morpholine-modified Ruthenium-based agents | [8] | ||

| Ru(ii)-3 | S. aureus | 0.78 | [8] |

| Tetraalkylammonium salts from N-methyl morpholine | [9] | ||

| n-dodecyl to n-hexadecyl derivatives | MRSA | 3.9 | [9] |

| Morpholine derivatives with azole nucleus | [10] | ||

| 12 | M. smegmatis | 15.6 | [10] |

Antifungal Activity of Morpholine Derivatives

Invasive fungal infections are a growing concern, particularly in immunocompromised individuals. Morpholine-based compounds have a history of use as agricultural fungicides and are being explored for their potential as clinical antifungal agents. A key mechanism of action for many antifungal morpholines is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected morpholine-containing compounds against various fungal pathogens.

| Compound ID/Name | Fungal Strain | MIC (µg/mL) | Reference |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | [2] | ||

| 20 | A. flavus | 6.25 | [2] |

| 20 | Rhizopus sp. | 6.25 | [2] |

| 21 | Rhizopus sp. | 6.25 | [2] |

| 22 | Mucor sp. | 6.25 | [2] |

| 23 | A. flavus | 6.25 | [2] |

| 24 | A. flavus | 6.25 | [2] |

| 24 | Mucor sp. | 6.25 | [2] |

| 25 | Various strains | 6.25 | [2] |

| 26 | Rhizopus sp. | 6.25 | [2] |

| 27 | Mucor sp. | 6.25 | [2] |

| 28 | Rhizopus sp. | 6.25 | [2] |

| 28 | M. gypseum | 6.25 | [2] |

| Sila-Morpholine Analogues | [11] | ||

| 24 | C. albicans ATCC 24433 | 1 | [11] |

| 24 | C. albicans ATCC 10231 | 1 | [11] |

| 24 | C. neoformans ATCC 34664 | 0.5 | [11] |

| 24 | C. glabrata NCYC 388 | 2 | [11] |

| 24 | C. tropicalis ATCC 750 | 1 | [11] |

| 24 | A. niger ATCC 10578 | 4 | [11] |

| Morpholine derivatives with azole nucleus | [10] | ||

| All tested compounds | C. albicans | 500-1000 | [10] |

| All tested compounds | S. cerevisiae | 500-1000 | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section provides methodologies for key in vitro assays.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[12]

Caption: Experimental workflow for the MTT assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute the standardized inoculum to the appropriate concentration for testing.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is a technique used to detect specific proteins in a sample. In the context of the PI3K/Akt/mTOR pathway, it is used to assess the expression and phosphorylation status of key proteins.

Procedure:

-

Cell Lysis: Treat cells with the morpholine-containing compound for the desired time and at various concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

Morpholine-containing compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antifungal agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further drug discovery and development efforts. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Synthesis and Spectroscopic Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characteristics of 3-(Morpholin-4-ylmethyl)aniline. While experimentally obtained spectra for this specific compound are not widely available in the public domain, this document outlines a reliable synthetic protocol and presents predicted spectroscopic data based on the analysis of analogous structures. This information is intended to support research and development activities where this compound is utilized as a key chemical intermediate.

Compound Overview

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary aminomethyl-substituted morpholine ring. The presence of the morpholine moiety is known to enhance desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a valuable building block in medicinal chemistry.[1] The aniline functional group provides a versatile point for further chemical elaboration, enabling its use in the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials.[1] It is typically a yellow crystalline solid with a reported melting point of 73°C.[2]

Synthesis and Experimental Protocol

A robust and widely applicable method for the preparation of this compound is the reductive amination of 3-aminobenzaldehyde with morpholine. This procedure is efficient and generally proceeds with high yield.

Proposed Synthesis Route

The synthesis involves the initial formation of an imine intermediate from 3-aminobenzaldehyde and morpholine, followed by in-situ reduction to the desired secondary amine.

Reaction: 3-Aminobenzaldehyde + Morpholine → [Intermediate Iminium Ion] --(Reduction)--> this compound

Detailed Experimental Protocol

Materials and Reagents:

-

3-Aminobenzaldehyde

-

Morpholine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Imine Formation: To this solution, add morpholine (1.1 equivalents). Stir the reaction mixture at room temperature for approximately 1-2 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. Allow the reaction to stir at room temperature for 12-16 hours.

-

Reaction Quench and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Final Characterization: Confirm the identity and purity of the isolated product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry.

Spectroscopic Data Summary

The following tables provide the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~ 7.08 | t | 1H | Ar-H |

| ~ 6.65 | m | 3H | Ar-H |

| ~ 3.71 | br s | 2H | NH₂ |

| ~ 3.68 | t, J = 4.7 Hz | 4H | O-(CH ₂)₂-N |

| ~ 3.42 | s | 2H | Ar-CH ₂-N |

| ~ 2.44 | t, J = 4.7 Hz | 4H | O-(CH₂)₂-N(CH ₂)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) / ppm | Assignment |

| ~ 146.6 | C -NH₂ |

| ~ 139.5 | C -CH₂ |

| ~ 129.4 | Ar-C H |

| ~ 117.8 | Ar-C H |

| ~ 114.9 | Ar-C H |

| ~ 114.0 | Ar-C H |

| ~ 67.1 | O-(C H₂)₂-N |

| ~ 63.6 | Ar-C H₂-N |

| ~ 53.7 | O-(CH₂)₂-N(C H₂)₂ |

Table 3: Predicted FT-IR Spectroscopic Data

Sample preparation: KBr pellet or thin film

| Wavenumber (ν) / cm⁻¹ | Bond Vibration | Functional Group |

| 3450 - 3300 | N-H stretch | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2800 | C-H stretch | Aliphatic (CH₂) |

| 1620 - 1580 | N-H bend / C=C stretch | Amine / Aromatic |

| 1115 | C-O-C stretch | Ether (Morpholine) |

Experimental Workflow Visualization

The logical progression of the synthesis and subsequent characterization of this compound is depicted in the following workflow diagram.

Caption: Workflow for the Synthesis and Characterization of this compound.

References

Synthesis of 3-(Morpholin-4-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Morpholin-4-ylmethyl)aniline is a valuable substituted aniline derivative utilized as a key intermediate in the synthesis of various pharmaceuticals and dye molecules. Its structure, featuring a reactive aniline moiety and a solubilizing morpholine group, makes it an important building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, focusing on two core methodologies: Reductive Amination and Nucleophilic Substitution (Alkylation). Detailed experimental protocols, based on established chemical principles, are presented alongside comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with applications ranging from the development of novel therapeutic agents to the creation of advanced polymers and dyes. This compound has emerged as a significant intermediate due to its unique combination of a primary aromatic amine, which can be readily functionalized, and a morpholine ring that can enhance the pharmacokinetic properties of a final drug compound. This guide details the most practical and efficient laboratory-scale synthesis routes to this versatile molecule.

Core Synthetic Pathways

The construction of this compound primarily involves the formation of the benzylic C-N bond between the aniline scaffold and the morpholine ring. The two most prominent and reliable strategies to achieve this are Reductive Amination and Nucleophilic Substitution.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient method for the formation of C-N bonds. This pathway involves the reaction of 3-aminobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the target secondary amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Materials:

-

3-Aminobenzaldehyde

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane (0.2 M), add morpholine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-18 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Pathway 2: Nucleophilic Substitution (Alkylation)

This pathway relies on the nucleophilic character of the morpholine nitrogen to displace a leaving group on a benzylic position of the aniline precursor. A common approach involves the reaction of morpholine with a 3-nitrobenzyl halide, followed by the reduction of the nitro group to an amine. This two-step sequence is often preferred to avoid potential side reactions with the aniline nitrogen.

Caption: Two-step alkylation and reduction pathway to this compound.

Step 1: Synthesis of 4-((3-Nitrophenyl)methyl)morpholine

Materials:

-

3-Nitrobenzyl chloride

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate (for extraction)

Procedure:

-

To a solution of 3-nitrobenzyl chloride (1.0 eq) in acetonitrile (0.3 M), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-((3-Nitrophenyl)methyl)morpholine, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group

Materials:

-

4-((3-Nitrophenyl)methyl)morpholine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a suspension of 4-((3-Nitrophenyl)methyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Comparative Data

The following table summarizes typical quantitative data for the described synthetic pathways. It is important to note that these values are representative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution & Reduction |

| Starting Materials | 3-Aminobenzaldehyde, Morpholine | 3-Nitrobenzyl Chloride, Morpholine |

| Number of Steps | 1 | 2 |

| Typical Overall Yield | 70-90% | 65-85% |

| Reaction Time | 6-18 hours | 6-10 hours (total) |

| Purification Method | Column Chromatography | Column Chromatography |

| Key Reagents | NaBH(OAc)₃ | K₂CO₃, Fe/NH₄Cl |

Conclusion

Both reductive amination and nucleophilic substitution followed by reduction are viable and effective methods for the synthesis of this compound. The choice between these pathways will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. Reductive amination offers a more convergent, one-step approach, which is often advantageous for laboratory-scale synthesis. The two-step alkylation and reduction pathway, while longer, may be more suitable for larger-scale production due to the lower cost of the initial starting materials and potentially simpler purification of the intermediate. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate for their drug discovery and development programs.

An In-depth Technical Guide to the Synthesis of 3-(Morpholin-4-ylmethyl)aniline: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and efficient synthetic route to 3-(Morpholin-4-ylmethyl)aniline, a valuable intermediate in the pharmaceutical industry.[1][2] The synthesis involves a two-step process commencing from 3-nitrobenzaldehyde, proceeding through the key intermediate N-(3-nitrobenzyl)morpholine. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence:

-

Reductive Amination: 3-Nitrobenzaldehyde is reacted with morpholine under reductive amination conditions to form the key intermediate, N-(3-nitrobenzyl)morpholine.

-

Nitro Group Reduction: The nitro group of N-(3-nitrobenzyl)morpholine is then reduced to an amine to yield the final product, this compound.

This pathway is efficient and utilizes readily available starting materials.

Caption: Overall synthetic pathway for this compound.

Key Intermediates: Properties and Characterization

A thorough understanding of the properties of the starting material and the key intermediate is crucial for successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Pale yellow crystalline solid | 58 |

| N-(3-nitrobenzyl)morpholine | C₁₁H₁₄N₂O₃ | 222.24 | Yellow solid | 65-67 |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the key intermediate and the final product.

Step 1: Synthesis of N-(3-nitrobenzyl)morpholine (Reductive Amination)

This procedure outlines the formation of the C-N bond between the benzylic carbon and the morpholine nitrogen.

Caption: Experimental workflow for the synthesis of N-(3-nitrobenzyl)morpholine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitrobenzaldehyde | 151.12 | 10.0 g | 0.066 mol |

| Morpholine | 87.12 | 6.3 mL (6.9 g) | 0.079 mol |

| Sodium triacetoxyborohydride | 211.94 | 16.8 g | 0.079 mol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a stirred solution of 3-nitrobenzaldehyde (10.0 g, 0.066 mol) in dichloromethane (200 mL) is added morpholine (6.3 mL, 0.079 mol).

-

The mixture is stirred for 20 minutes at room temperature, after which sodium triacetoxyborohydride (16.8 g, 0.079 mol) is added portion-wise over 15 minutes.

-

The resulting suspension is stirred at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-nitrobenzyl)morpholine as a yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (Nitro Group Reduction)

This final step converts the nitro-substituted intermediate into the desired aniline derivative.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(3-nitrobenzyl)morpholine | 222.24 | 10.0 g | 0.045 mol |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ethanol | - | 150 mL | - |

| Hydrogen (H₂) | - | 1 atm (balloon) | - |

| Celite | - | As needed | - |

Procedure:

-

A solution of N-(3-nitrobenzyl)morpholine (10.0 g, 0.045 mol) in ethanol (150 mL) is placed in a flask equipped with a magnetic stir bar.

-

10% Palladium on carbon (1.0 g) is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (from a balloon) three times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with ethanol (2 x 20 mL).

-

The combined filtrate is concentrated under reduced pressure to yield this compound as a solid. The product is typically of high purity and may not require further purification.

Expected Yield: 95-99%

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | N-(3-nitrobenzyl)morpholine | 3-Nitrobenzaldehyde | 85-95 | >98 (after chromatography) |

| 2 | This compound | N-(3-nitrobenzyl)morpholine | 95-99 | >98 |

Concluding Remarks

The described two-step synthesis provides a reliable and high-yielding route to this compound. The identification and characterization of the key intermediate, N-(3-nitrobenzyl)morpholine, are critical for process control and optimization. The provided experimental protocols offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to produce this important building block for further synthetic applications.

References

The Emergent Therapeutic Potential of Morpholine-Containing Anilines: A Technical Overview of a Promising Scaffold

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the morpholine moiety has consistently proven to be a versatile and valuable scaffold in the design of novel therapeutic agents. This technical guide delves into the mechanism of action of a specific class of these compounds: 3-(Morpholin-4-ylmethyl)aniline derivatives. While direct research on this precise chemical family is nascent, this paper will extrapolate from closely related and well-studied analogs, primarily 2-morpholino-4-anilinoquinoline derivatives, to provide a comprehensive overview of their biological activities, underlying signaling pathways, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical space.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged structure in drug design. Its presence can enhance the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. When incorporated into an aniline or anilinoquinoline framework, these derivatives have demonstrated a range of biological activities, most notably as anticancer agents. The core structure of this compound presents a flexible linker between the morpholine and aniline rings, offering a distinct vector for chemical modification and optimization of biological activity.

Anticancer Activity of Structurally Related Analogs

Extensive research into structurally similar 2-morpholino-4-anilinoquinoline derivatives has revealed potent anticancer activity, particularly against hepatocellular carcinoma. The mechanism of this activity is believed to be multifactorial, involving the inhibition of key receptor tyrosine kinases (RTKs) and the induction of cell cycle arrest.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the in vitro cytotoxicity of a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human hepatocellular carcinoma cell line.

| Compound ID | Aniline Substitution | IC50 (µM) against HepG2 Cells[1] |

| 3a | Unsubstituted | > 30 |

| 3b | 4-Fluoro | > 30 |

| 3c | 4-Chloro | 11.42 |

| 3d | 4-Bromo | 8.50 |

| 3e | 3,4-Dichloro | 12.76 |

Elucidation of the Mechanism of Action

The anticancer effects of these morpholine-containing compounds are attributed to their interaction with specific molecular targets within cancer cells, leading to the disruption of critical signaling pathways that drive tumor growth and survival.

Inhibition of Receptor Tyrosine Kinase Signaling

Several members of the 2-morpholino-4-anilinoquinoline class are thought to function as inhibitors of receptor tyrosine kinases such as MET, EGFR, and VEGFR.[1] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, the derivatives can inhibit downstream signaling cascades.

Induction of Cell Cycle Arrest

In addition to kinase inhibition, these compounds have been shown to induce cell cycle arrest in the G0/G1 phase.[1] This prevents cancer cells from progressing through the cell cycle and undergoing division, ultimately leading to a halt in tumor growth.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of morpholine-containing aniline derivatives.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

A general synthetic route involves a two-step process:

-

Chlorination of 2-morpholinoquinolin-4-ol: The starting material, 2-morpholinoquinolin-4-ol, is refluxed with phosphorus oxychloride to yield 4-chloro-2-morpholinoquinoline.

-

Nucleophilic Substitution: The resulting chloro-derivative is then reacted with the desired substituted aniline in a suitable solvent, such as ethanol, under reflux to yield the final 2-morpholino-4-anilinoquinoline product.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Broader Mechanistic Insights: PI3K/Akt/mTOR Pathway and Carbonic Anhydrase Inhibition

While direct evidence for this compound derivatives is pending, the broader class of morpholine-containing compounds has been implicated in the inhibition of the PI3K/Akt/mTOR signaling pathway and carbonic anhydrases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain morpholine derivatives have been shown to inhibit components of this pathway, representing another promising avenue for their anticancer activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in pH regulation and other physiological processes. Certain isoforms are overexpressed in tumors and contribute to their survival and proliferation in the acidic tumor microenvironment. Inhibition of these enzymes is a validated anticancer strategy. Some morpholine-containing compounds have demonstrated carbonic anhydrase inhibitory activity, suggesting another potential mechanism for their therapeutic effects.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising area for the development of novel anticancer therapeutics. The available evidence from structurally related compounds points towards a multimodal mechanism of action, including the inhibition of key oncogenic signaling pathways and the induction of cell cycle arrest. Further investigation into the specific biological targets and structure-activity relationships of this compound derivatives is warranted. The detailed experimental protocols provided herein offer a roadmap for the continued exploration of this exciting class of compounds. As our understanding of the intricate signaling networks that drive cancer progresses, the development of targeted therapies based on scaffolds such as this will be crucial in the future of oncology.

References

Potential Therapeutic Targets for 3-(Morpholin-4-ylmethyl)aniline Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets for analogs of 3-(Morpholin-4-ylmethyl)aniline. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted anticancer agents. This document summarizes key quantitative data on the activity of these analogs, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this area.

Core Therapeutic Targets and Mechanism of Action

Analogs of this compound have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary therapeutic targets identified for this class of compounds are protein kinases, particularly those within the PI3K/Akt/mTOR and VEGFR signaling cascades.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway. The morpholine moiety is often crucial for binding to the ATP-binding pocket of PI3K and/or mTOR, forming key hydrogen bond interactions.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Tumor growth and metastasis are highly dependent on angiogenesis. Consequently, inhibiting VEGFR signaling is a well-established strategy in cancer treatment. Analogs incorporating the this compound scaffold have been investigated as VEGFR-2 inhibitors, interfering with the downstream signaling that promotes endothelial cell proliferation and migration.

Quantitative Data on Analog Activity

The following tables summarize the in vitro activity of various analogs related to the this compound core structure. The data highlights the potency of these compounds against specific kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Morpholine-Containing Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| PI3K/mTOR Inhibitors | |||

| GDC-0941 | PI3Kα | 3 | [1] |

| PI3Kδ | 3 | [1] | |

| PI3Kβ | 33 | [1] | |

| PI3Kγ | 75 | [1] | |

| ZSTK474 | PI3Kα | 5.0 | [2] |

| PI3Kδ | 3.9 | [2] | |

| PI3Kβ | 20 | [2] | |

| PI3Kγ | 37 | [2] | |

| PQR309 | PI3Kα | 39 | [3] |

| PI3Kδ | 82 | [3] | |

| PI3Kβ | 136 | [3] | |

| PI3Kγ | 63 | [3] | |

| mTOR | 83 | [3] | |

| VEGFR-2 Inhibitors | |||

| Analog 6 | VEGFR-2 | 64.8 | [4] |

| Analog 12 | VEGFR-2 | 4600 | [4] |

| Analog 18 | VEGFR-2 | 48.8 | [4] |

| Analog 19 | VEGFR-2 | 51.09 | [4] |

Table 2: Anti-proliferative Activity of Morpholine-Containing Analogs against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoline Analogs | ||||

| 3c | HepG2 | Hepatocellular Carcinoma | 11.42 | [5] |

| 3d | HepG2 | Hepatocellular Carcinoma | 8.50 | [5] |

| 3e | HepG2 | Hepatocellular Carcinoma | 12.76 | [5] |

| Quinazoline Analogs | ||||

| AK-3 | A549 | Lung Carcinoma | 10.38 | [6] |

| MCF-7 | Breast Adenocarcinoma | 6.44 | [6] | |

| SHSY-5Y | Neuroblastoma | 9.54 | [6] | |

| AK-10 | A549 | Lung Carcinoma | 8.55 | [6] |

| MCF-7 | Breast Adenocarcinoma | 3.15 | [6] | |

| SHSY-5Y | Neuroblastoma | 3.36 | [6] | |

| Bisnaphthalimide Analog | ||||

| A6 | MGC-803 | Gastric Cancer | 0.09 | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the therapeutic targets and the methods used for their investigation.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of analogs.

Caption: The VEGFR-2 signaling pathway and the inhibitory action of analogs.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(Morpholin-4-ylmethyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Morpholin-4-ylmethyl)aniline as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key reactions and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction

This compound is a bifunctional organic compound featuring a primary aromatic amine and a tertiary morpholine moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The aniline group serves as a versatile handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions. The morpholine group often enhances the solubility and pharmacokinetic properties of target molecules, a desirable feature in drug discovery.[1] This compound is particularly noted for its role as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and kinase-mediated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Appearance | Yellow crystalline powder | Chem-Impex |

| Melting Point | 73 °C | ChemBK |

| Storage | 2-8°C (protect from light) | ChemBK |

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of a wide range of organic molecules. Its primary applications lie in the construction of complex molecules with potential biological activity.

Synthesis of Kinase Inhibitors

The primary aromatic amine of this compound is a key functional group for its incorporation into kinase inhibitor scaffolds. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aniline moiety can be readily functionalized to interact with the hinge region of the ATP-binding pocket of kinases, a common strategy in kinase inhibitor design.

The morpholine group, in turn, can occupy solvent-exposed regions of the binding site, often leading to improved potency and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its use in the synthesis of inhibitors for the PI3K/Akt/mTOR and PLK4 signaling pathways has been explored.

Amide Coupling Reactions

The aniline group of this compound readily participates in amide coupling reactions with carboxylic acids. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and other functional molecules. Standard coupling reagents such as EDC/HOBt or HATU can be employed to facilitate this transformation.

Buchwald-Hartwig Amination

This compound can be utilized as the amine component in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This powerful C-N bond-forming reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives, which are common motifs in medicinal chemistry.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a key intermediate for a potential kinase inhibitor, where this compound is coupled with a dichlorinated pyrimidine.

Reaction Scheme:

General reaction for the synthesis of a pyrimidine intermediate.

Materials:

-

This compound

-

2,4-Dichloro-5-fluoropyrimidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Water

Procedure:

-

To a stirred solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add this compound (1.2 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-morpholinoaniline | 2,4-dichloro-5-fluoropyrimidine | 5-fluoro-N²-(4-morpholinophenyl)-N⁴-(3-nitrophenyl)pyrimidin-2,4-diamine | 86% |

Note: The provided yield is for a closely related reaction using 4-morpholinoaniline and is representative of the expected efficiency of this type of transformation.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general procedure for the acylation of this compound with a generic carboxylic acid.

Reaction Scheme:

General amide coupling reaction.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a key target for many kinase inhibitors developed using morpholine-containing scaffolds.

Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Synthesis of a Kinase Inhibitor

The diagram below outlines a typical experimental workflow for the synthesis of a kinase inhibitor utilizing this compound.

General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly kinase inhibitors, is well-documented in the scientific literature. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery, enabling the efficient and effective use of this important synthetic intermediate.

References

Application Notes and Protocols: 3-(Morpholin-4-ylmethyl)aniline as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Morpholin-4-ylmethyl)aniline is a valuable and versatile building block in medicinal chemistry, offering a unique combination of structural features that are advantageous for the development of novel bioactive molecules. The morpholine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which can lead to enhanced pharmacokinetic profiles. The aniline functional group provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of this scaffold into a diverse range of molecular architectures.

While direct examples of bioactive molecules synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as substituted morpholinoanilines, have been successfully incorporated into potent anticancer and antimicrobial agents. This document provides detailed application notes and protocols based on these closely related, well-characterized bioactive molecules, demonstrating the potential of the this compound scaffold in drug discovery. The protocols provided herein are for the synthesis and biological evaluation of 2-morpholino-4-anilinoquinoline derivatives, which have shown significant activity as anticancer agents, and for 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, which have demonstrated antimicrobial properties.

Application I: Anticancer Agents - Synthesis and Evaluation of 2-Morpholino-4-anilinoquinoline Derivatives

Derivatives of 2-morpholino-4-anilinoquinoline have emerged as a promising class of anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines.[1] These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative 2-morpholino-4-anilinoquinoline derivatives against the human hepatocellular carcinoma cell line, HepG2.[1]

| Compound ID | Structure | IC50 (µM) against HepG2 Cells[1] |

| 3c | 4-((2-morpholinoquinolin-4-yl)amino)phenol | 11.42 |

| 3d | N-(2-morpholinoquinolin-4-yl)benzene-1,4-diamine | 8.50 |

| 3e | 4-(4-((2-morpholinoquinolin-4-yl)amino)phenoxy)-N-methylpicolinamide | 12.76 |

Experimental Protocols

This protocol describes a two-step synthesis starting from 2-morpholinoquinolin-4-ol.

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline (2)

-

To a solution of 2-morpholinoquinolin-4-ol (1.0 g, 4.34 mmol) in phosphorus oxychloride (5 mL), the mixture is heated at 100°C for 2 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of 4-(4-((2-morpholinoquinolin-4-yl)amino)phenoxy)-N-methylpicolinamide (3e)

-

A mixture of 4-chloro-2-morpholinoquinoline (0.5 g, 2.01 mmol) and 4-(4-aminophenoxy)-N-methylpicolinamide (0.54 g, 2.21 mmol) in 2-propanol (20 mL) is refluxed for 12 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

-

The solid is washed with diethyl ether and dried to afford the final product.

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the HepG2 cell line.

-

Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The synthesized 2-morpholino-4-anilinoquinoline derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation.

Caption: EGFR Signaling Pathway Inhibition.

Caption: MTT Assay Experimental Workflow.

Application II: Antimicrobial Agents - Synthesis and Evaluation of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives